(2-Ethoxy-2-oxoethyl)(trimethyl)arsanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxy-2-oxoethyl)(trimethyl)arsanium bromide, also known as Arsonium, (2-ethoxy-2-oxoethyl)trimethyl-, bromide, is a chemical compound with the molecular formula C7H16AsBrO2. This compound is part of the arsonium family, which contains arsenic atoms bonded to organic groups. It is primarily used in various chemical reactions and research applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxoethyl)(trimethyl)arsanium bromide typically involves the reaction of trimethylarsine with ethyl bromoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)3As+BrCH2COOCH2CH3→(CH3)3AsCH2COOCH2CH3Br
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxy-2-oxoethyl)(trimethyl)arsanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound into different arsonium derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various arsonium salts .
Wissenschaftliche Forschungsanwendungen
(2-Ethoxy-2-oxoethyl)(trimethyl)arsanium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Ethoxy-2-oxoethyl)(trimethyl)arsanium bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target molecules and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Ethoxy-2-oxoethyl)dimethylarsanium bromide
- (2-Ethoxy-2-oxoethyl)ethylarsanium bromide
- (2-Ethoxy-2-oxoethyl)phenylarsanium bromide
Uniqueness
(2-Ethoxy-2-oxoethyl)(trimethyl)arsanium bromide is unique due to its specific structure and reactivity.
Eigenschaften
CAS-Nummer |
64436-12-0 |
---|---|
Molekularformel |
C7H16AsBrO2 |
Molekulargewicht |
287.03 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxoethyl)-trimethylarsanium;bromide |
InChI |
InChI=1S/C7H16AsO2.BrH/c1-5-10-7(9)6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YUGGRKDYIGLFPY-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[As+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.